

3-Epichromolaenide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 3-Epichromolaenide

Cat. No.: B12310962

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a naturally occurring sesquiterpenoid isolated from the plant *Chromolaena glaberrima*.^[1] As a member of the diverse family of sesquiterpenoids, this compound possesses a complex chemical architecture that has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant biological context of **3-Epichromolaenide**, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

3-Epichromolaenide, also known as 3-Epihiyodorilactone B, is characterized by a complex fused ring system typical of sesquiterpenoid lactones. Its chemical identity is rigorously defined by its molecular formula, CAS number, and IUPAC nomenclature.

Table 1: Chemical and Physical Properties of **3-Epichromolaenide**

Property	Value
Molecular Formula	C ₂₂ H ₂₈ O ₇
Molecular Weight	404.45 g/mol
CAS Number	89913-53-1
IUPAC Name	(9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Synonyms	3-Epihiyodorilactone B
Appearance	Powder
Source	Chromolaena glaberrima[1]

Spectroscopic Data

The structural elucidation of **3-Epichromolaenide** is dependent on a comprehensive analysis of its spectroscopic data. While a complete, published dataset for this specific epimer is not readily available in the searched literature, the following represents the types of data required for its full characterization.

Table 2: Required Spectroscopic Data for Structural Confirmation

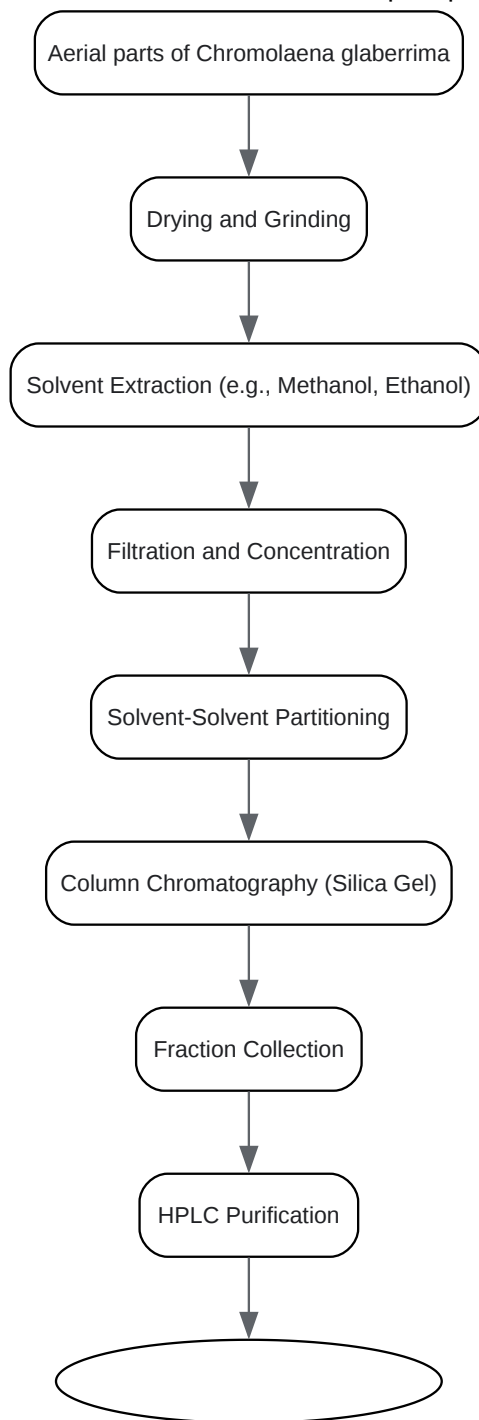
Technique	Data Type	Purpose
^1H NMR	Chemical Shifts (δ), Coupling Constants (J)	Determines the proton environment and connectivity.
^{13}C NMR	Chemical Shifts (δ)	Identifies the number and type of carbon atoms.
Infrared (IR)	Absorption Frequencies (cm^{-1})	Indicates the presence of functional groups (e.g., C=O, O-H, C=C).
Mass Spec. (MS)	Mass-to-charge ratio (m/z)	Confirms molecular weight and fragmentation pattern.
Optical Rotation	$[\alpha]$	Measures the rotation of plane-polarized light, indicating chirality.

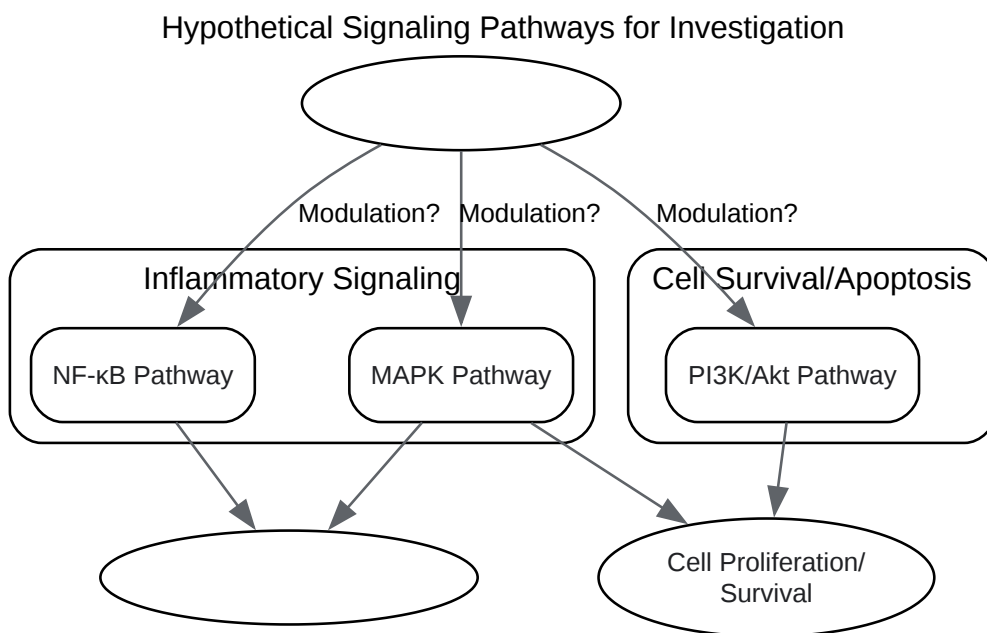
Experimental Protocols

Isolation of Sesquiterpenoids from Chromolaena Species (General Protocol):

The isolation of sesquiterpenoids like **3-Epichromolaenide** from *Chromolaena glaberrima* typically involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on common phytochemical methods for this plant genus.

General Isolation Workflow for Sesquiterpenoids





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References

- 1. bocsci.com [bocsci.com]
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